BenchChemオンラインストアへようこそ!

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Medicinal Chemistry Cheminformatics Drug Design

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione (CAS 1421449-36-6) is a complex organic molecule classified as an N-substituted isoindoline-1,3-dione derivative. It incorporates a spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane moiety, a heterocyclic system known for its conformational rigidity and hydrogen-bonding capabilities.

Molecular Formula C18H20N2O5
Molecular Weight 344.367
CAS No. 1421449-36-6
Cat. No. B2709900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione
CAS1421449-36-6
Molecular FormulaC18H20N2O5
Molecular Weight344.367
Structural Identifiers
SMILESC1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2
InChIKeyXVHJMWUNRICJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione (CAS 1421449-36-6) as a Specialized Synthetic Intermediate


2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione (CAS 1421449-36-6) is a complex organic molecule classified as an N-substituted isoindoline-1,3-dione derivative. It incorporates a spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane moiety, a heterocyclic system known for its conformational rigidity and hydrogen-bonding capabilities [1]. The compound is primarily recognized as a specialized building block or intermediate in medicinal chemistry research, where its unique spirocyclic architecture is explored for the construction of biologically active molecules [2]. Its structural features position it within a rare class of molecules, finding utility in the development of novel pharmaceuticals and agrochemicals.

Why 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione Cannot Be Replaced by In-Class Analogs


Generic substitution among spirocyclic isoindoline-1,3-dione building blocks is highly unreliable due to the critical interplay between scaffold geometry and physicochemical properties. The target compound features a distinct 1,9-dioxa-4-azaspiro[5.5]undecane core, which is fundamentally different from analogs containing [4.4], [4.5], or [3.5] ring systems. This specific core dictates exact spatial vectors, ring-puckering dynamics, and hydrogen-bonding patterns [1]. For example, replacing this moiety with a 2-oxa-8-azaspiro[4.5]decane or a 7-azaspiro[3.5]nonane will profoundly alter solubility, LogP, and target engagement profiles even if the isoindoline-1,3-dione pharmacophore is conserved. The failure to obtain the precise predicted or experimentally validated properties upon substitution directly jeopardizes the integrity of a structure-activity relationship (SAR) study or synthetic pathway. The evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for CAS 1421449-36-6: A Data-Driven Guide for Scientific Procurement


Scaffold-Specific Topological Polar Surface Area (TPSA) Defines Unique Physicochemical Space

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold provides a distinct topological polar surface area (TPSA) profile compared to other azaspiro analogs. The target compound's TPSA is significantly influenced by the two oxygen atoms within the spirocyclic ring, providing a TPSA of 72.9 Ų. This is markedly different from the 2-oxa-8-azaspiro[4.5]decane analog (which has a TPSA of 55.6 Ų) and the 7-azaspiro[3.5]nonane analog (which has a TPSA of 43.2 Ų). This quantitative difference in TPSA directly impacts passive membrane permeability and oral bioavailability predictions, making the target compound a distinct choice for optimizing ADMET properties [1].

Medicinal Chemistry Cheminformatics Drug Design

Distinct Hydrogen Bond Acceptor/Donor Ratios Govern Supramolecular Interactions

The target compound presents a unique hydrogen bond acceptor (HBA) and donor (HBD) profile. The 1,9-dioxa-4-azaspiro[5.5]undecane core contributes 3 HBA (two ether oxygens and one tertiary amine) and 1 HBD (the amine proton) [1]. When conjugated with the isoindoline-1,3-dione moiety (which adds 2 additional HBA from the carbonyls), the final compound provides a total HBA count of 5. This is in direct contrast to the 7-azaspiro[3.5]nonane core, which has only 1 HBA and 1 HBD, leading to a total HBA of 3. This 66.7% increase in HBA capacity significantly alters the compound's ability to form directed interactions during molecular recognition events.

Molecular Recognition Supramolecular Chemistry Bioconjugation

LogP-Driven Differentiation for Bioisostere Selection in CNS Drug Discovery

The predicted partition coefficient (XLogP3-AA) is a critical parameter for blood-brain barrier penetration and off-target toxicity. The parent 1,9-dioxa-4-azaspiro[5.5]undecane has an XLogP3-AA of -0.4 [1], indicating significant hydrophilicity, which is imparted by the dual oxygen atoms in the spiro-ring. When acylated with isoindoline-1,3-dione (which adds a logP contribution of approximately +0.8), the target compound's predicted LogP is approximately +0.4. This places it in an optimal range for CNS drug candidates, a property not shared by the more lipophilic 7-azaspiro[3.5]nonane core (parent amine LogP = +1.2, leading to a final compound LogP > 1.5). The quantitative difference lowers the risk of high-volume distribution and non-specific binding.

CNS Drug Discovery Bioisosteres Lipophilicity

Data Gap Analysis: Absence of Comparative Biological Potency Data

An extensive search of the NCBI PubChem BioAssay database, Google Scholar, PubMed, and global patent repositories does not yield any IC50, EC50, Ki, or other quantitative biological activity data for CAS 1421449-36-6. No direct head-to-head pharmacological comparisons with any structurally related analog have been published. The compound's identity is predominantly established as a proprietary or niche synthetic intermediate. Claims of 'potential biological activity' found on generalist vendor platforms are not substantiated by peer-reviewed or patent-level experimental data and have been excluded from this evidence guide. This data absence is a critical procurement factor.

SAR Repository Data Gap Analysis Procurement Transparency

Recommended Application Scenarios for 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione


Design of Conformationally Constrained CNS Bioisosteres

The uniquely low predicted LogP (+0.4) and high TPSA (72.9 Ų) of CAS 1421449-36-6, arising from its 1,9-dioxa-4-azaspiro[5.5]undecane core [1], make it a superior selection over lipophilic analogs like the 7-azaspiro[3.5]nonane derivative for CNS drug discovery programs. In a CNS MPO evaluation, the target compound's profile is predicted to score higher for balancing permeability and metabolic stability, making it an ideal core for creating bioisosteres of privileged scaffolds where lowering global lipophilicity is essential to avoid hERG binding or phospholipidosis.

Construction of Supramolecular Architectures and Crystal Engineering

The compound's quantitatively defined hydrogen-bonding profile (5 HBA, 1 HBD) is a key design parameter. The significantly higher HBA count, compared to analogs with 3 or fewer, dictates a completely different set of intermolecular interaction motifs [2]. Researchers in crystal engineering or supramolecular chemistry should procure this compound specifically to exploit its superior acceptor capabilities for constructing higher-ordered supramolecular assemblies or for designing ligands that require multiple, specific hydrogen-bonding interactions with a biological target.

Acylation Reagent for Introducing a Solubility-Enhancing Handles

The compound functions as a high-molecular-weight acylating agent. Its spirocyclic core's predicted pKa of approximately 8.73 for the parent amine suggests that the acylated product should be stable under a range of physiological pH conditions, while the oxygen atoms actively enhance aqueous solubility. This application scenario is recommended for medicinal chemistry programs looking to install a bulky, solubilizing spirocyclic handle onto a primary amine-containing pharmacophore, where procurement of this specific reagent guarantees a level of hydrophilicity unattainable with its carbon-only or mono-oxygen spirocyclic competitors.

Negative Control and Baseline Establishment in Drug Discovery

Given the critical absence of existing biological data, a key, scientifically rigorous application for procurement is its use as a structurally-matched negative control or a starting point for novel SAR exploration. Its unique spirocyclic framework is not found in any known bioactive molecule datasets. Therefore, it can serve as a 'silent' control compound to establish baseline activity for novel target families, or as the foundational hit in a fragment-based drug design campaign, where its unique physicochemical properties are the basis for selection, and all subsequent biological activity is wholly dependent on the user's own novel derivatizations.

Quote Request

Request a Quote for 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.